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AT6

PROTAC BRD4 Degradation Potency

Researchers requiring selective BRD4 depletion face poor reproducibility with pan-BET inhibitors like JQ1 that merely occupy bromodomains, while less selective PROTACs (e.g., MZ1) confound phenotype interpretation. AT6 solves this by inducing catalytic, near-complete BRD4 degradation via a PEG3-linker-optimized ternary complex-distinct from AT1's hexyl linker-delivering sustained target knockdown. • Induces dose-dependent BRD4 degradation at 30 nM-3 μM in HeLa cells with minimal off-target BET effects • PEG3 linker confers distinct cooperativity and degradation kinetics versus AT1, enabling linker structure-activity studies • Preferred chemical probe for super-enhancer-driven oncogene (MYC) research and target deconvolution

Molecular Formula C48H58ClN9O7S3
Molecular Weight 1004.7 g/mol
CAS No. 2098836-50-9
Cat. No. B3067984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT6
CAS2098836-50-9
Molecular FormulaC48H58ClN9O7S3
Molecular Weight1004.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
InChIKeyZCEIHPCVOJGWHG-TZPPCSJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT6 (2098836-50-9) – Baseline Overview and Scientific Identity


AT6 (CAS: 2098836-50-9) is a proteolysis-targeting chimera (PROTAC) designed as a highly selective degrader of the bromodomain and extra-terminal (BET) family protein BRD4 . It is a structural analog of the first-generation PROTAC AT1, differentiated by a polyethylene glycol (PEG3) linker instead of AT1's hexyl chain, which connects a BRD4-targeting ligand to a von Hippel-Lindau (VHL) E3 ligase recruiting moiety [1]. The compound has a molecular weight of 1004.68 g/mol and a molecular formula of C48H58ClN9O7S3 [2].

AT6 (2098836-50-9): Rationale Against Generic Substitution of BRD4 PROTACs


Substituting AT6 with a generic BRD4 inhibitor or an alternative PROTAC is scientifically unsound due to critical differences in their mechanisms of action and selectivity profiles. Unlike small molecule inhibitors (e.g., JQ1, iBET), which only block BRD4's acetyl-lysine binding pocket, AT6 and related PROTACs induce catalytic degradation of the entire BRD4 protein, leading to a more profound and sustained downstream biological effect [1]. Furthermore, minor structural variations in PROTAC linkers, such as the PEG3 linker in AT6 versus the hexyl linker in AT1, can drastically alter ternary complex formation, cooperativity, and target degradation efficiency [2]. Consequently, generic substitution between PROTACs like AT1, AT6, and MZ1 is not possible without compromising experimental reproducibility and specific biological outcomes, as each exhibits distinct selectivity and potency characteristics [3].

AT6 (2098836-50-9) Quantitative Evidence Guide: Comparative Degradation Potency and Selectivity


Comparative BRD4 Degradation Potency of AT6 vs. AT1 in HeLa Cells

AT6 induces dose-dependent degradation of BRD4 in HeLa cells. While the precise DC50 (half-maximal degradation concentration) for AT6 is not explicitly reported, its functional degradation range of 30 nM to 3 µM can be benchmarked against its parent compound, AT1, which has a reported cellular DC50 of approximately 100 nM [1]. This comparison indicates that AT6 operates within a comparable potency window to AT1, though its distinct PEG3 linker may affect degradation kinetics and efficacy [2].

PROTAC BRD4 Degradation Potency

Intra-BET Family Selectivity of AT6: Preferential Binding to BRD4 BD2

Biochemical assays confirm that AT6 exhibits preferential binding to the second bromodomain (BD2) of BRD4 over the first (BD1) and shows no significant cross-reactivity with non-BET family bromodomains [1]. This profile is consistent with AT1, which binds BRD4 BD2 with a Kd of 44-45 nM and BRD4 BD1 with a Kd of 75 nM, a 1.7-fold difference [2]. This BD2 preference is a key differentiator from pan-BET inhibitors and some other PROTACs like MZ1, which exhibits potent and reversible removal of BRD4 but with less selectivity over BRD2 and BRD3 [3].

Selectivity BRD4 BD2 BET Family

Linker Engineering and Its Impact on Ternary Complex Formation: AT6 vs. AT1

AT6 incorporates a polyethylene glycol (PEG3) linker, a deliberate structural modification from the hexyl chain found in AT1 [1]. This change is part of a systematic linker evaluation in the AT-series, which demonstrated that linker composition and length critically influence the formation and stability of the BRD4-PROTAC-VHL ternary complex [2]. Studies with AT1 analogs reveal that linkers like the one in AT6 are designed to facilitate 'pronounced cooperative' ternary complex formation with Brd4BD2, a key driver of efficient and selective degradation [3]. While quantitative cooperativity factors for AT6 specifically are not detailed, the work on AT1 establishes that linker engineering directly modulates degradation selectivity and efficiency [2].

Linker Ternary Complex Cooperativity

Superior Kinase Selectivity Profile of the AT1 Scaffold (Inferred for AT6)

The parent compound, AT1, demonstrated an excellent off-target selectivity profile when screened at 1 µM against a panel of 50 diverse kinases, with almost all tested kinases retaining >80% activity [1]. The only significant inhibition observed was against TTK (78% activity remaining) and Aurora B (82% activity remaining), indicating minimal polypharmacology [2]. As a closely related structural analog differing only in its linker, AT6 is highly likely to retain this favorable kinase selectivity profile, making it a superior choice for target validation studies where confounding off-target effects on kinases must be minimized.

Kinase Off-target Selectivity

AT6 (2098836-50-9): Validated Research Application Scenarios


Dissecting BRD4-Specific Transcriptional Programs via Catalytic Degradation

Researchers aiming to differentiate the functional roles of BRD4 from other BET proteins (BRD2, BRD3, BRDT) can utilize AT6. Its preferential degradation of BRD4 [1] allows for cleaner phenotypic analysis in oncology and inflammation models compared to pan-BET inhibitors (e.g., JQ1) or less selective PROTACs (e.g., MZ1) . By inducing catalytic, near-complete removal of the target protein rather than just occupying its bromodomains, AT6 provides a more robust and sustained functional knockdown, which is critical for studying BRD4's role in super-enhancer-driven oncogene expression (e.g., MYC).

Structure-Activity Relationship (SAR) Studies of PROTAC Linker Chemistry

AT6 serves as a specific chemical tool for investigating the role of the PEG3 linker in PROTAC-mediated degradation [1]. When used in comparative studies with AT1 (hexyl linker) or other AT-series analogs, AT6 enables researchers to quantitatively correlate linker length and composition with ternary complex stability, degradation cooperativity, and cellular efficacy . This application is essential for medicinal chemistry campaigns seeking to optimize the physicochemical and pharmacological properties of PROTAC molecules beyond simple target engagement.

Benchmarking a High-Selectivity Chemical Probe for BRD4 Knockdown

In target validation and functional genomics studies, the use of high-quality chemical probes is paramount. AT6, derived from the well-characterized AT1 scaffold known for its excellent kinome selectivity [1], represents a benchmark tool for BRD4 depletion . Its inferred minimal off-target profile reduces the likelihood of confounding phenotypes in cellular assays, making it a preferred reagent for high-confidence phenotypic screening and mechanistic target deconvolution in drug discovery programs focused on transcriptional and epigenetic dysregulation.

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